3-[(4-fluorophenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Description
The compound 1-(4-Fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine (CAS: 374922-43-7), also known as CAY10602, is a pyrroloquinoxaline derivative with a molecular formula of C₂₂H₁₅FN₄O₂S and a molecular weight of 418.44 g/mol . It is commercially available from suppliers such as OTAVA (Catalogue Number: 1091797) and TCI Chemicals (F1204 series), with purity ≥97% .
Properties
Molecular Formula |
C24H19FN4O2S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-1-(2-phenylethyl)pyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C24H19FN4O2S/c25-17-10-12-18(13-11-17)32(30,31)22-21-24(28-20-9-5-4-8-19(20)27-21)29(23(22)26)15-14-16-6-2-1-3-7-16/h1-13H,14-15,26H2 |
InChI Key |
AEQRMQIURDECCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)F)N |
Origin of Product |
United States |
Preparation Methods
Formation of Pyrrolo[2,3-b]quinoxaline Core
The core structure is synthesized via cyclocondensation of 3-chloroquinoxalin-2-amine derivatives with propargyl alcohols. Key steps include:
Table 1: Representative Yields for Core Synthesis
| Starting Material | Catalyst System | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 3-Chloroquinoxalin-2-amine | Pd(PPh₃)₂Cl₂/CuI | 2.5 | 78 | 97 |
| N-Propargyl derivative | HCl/EtOH | 1 | 82 | 95 |
Introduction of the 4-Fluorophenylsulfonyl Group
Sulfonylation via Nucleophilic Substitution
The sulfonyl group is introduced using 4-fluorobenzenesulfonyl chloride under basic conditions:
Table 2: Sulfonylation Optimization Data
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 25 | 85 |
| NaH | THF | 0 | 72 |
| Et₃N | CH₂Cl₂ | -10 | 68 |
N-(2-Phenylethyl)amine Functionalization
Alkylation of Pyrrolo[2,3-b]quinoxaline
The 2-phenylethyl group is introduced via:
Table 3: Comparative Alkylation Efficiency
| Method | Reagents | Time (h) | Yield (%) |
|---|---|---|---|
| Mitsunobu | DIAD/PPh₃/2-phenylethanol | 12 | 65 |
| Direct | K₂CO₃/2-phenylethyl bromide | 6 | 73 |
Palladium-Catalyzed Cross-Coupling for Final Assembly
One-Pot Sequential Reactions
Recent advances employ tandem Sonogashira coupling/cyclization:
Table 4: Key Reaction Metrics
| Parameter | Value |
|---|---|
| Turnover Frequency (TOF) | 12 h⁻¹ |
| E-Factor | 8.2 |
| PMI (Process Mass Intensity) | 23 |
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactivity
The pyrrolo[2,3-b]quinoxaline core is typically synthesized via multi-component reactions (MCRs) or sequential cyclization. For example:
-
Intermediate formation : A related compound, 1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine (CAS 374922-43-7), shares structural similarities and is synthesized using sulfonylation and substitution reactions (TCI Chemicals ).
-
Key steps :
-
Sulfonylation : Introduction of the sulfonyl group via reaction with 4-fluorophenylsulfonyl chloride.
-
Amine substitution : Nucleophilic aromatic substitution (NAS) at the quinoxaline ring.
-
Table 1: Hypothetical Synthetic Pathway for Target Compound
| Step | Reaction Type | Reagents/Conditions | Yield (Hypothetical) |
|---|---|---|---|
| 1 | Cyclization | Quinoxaline derivative + pyrrole precursor | ~60–70% |
| 2 | Sulfonylation | 4-Fluorophenylsulfonyl chloride, base | ~80–85% |
| 3 | Alkylation (phenylethyl group) | 2-Phenylethyl bromide, DMF, K₂CO₃ | ~70–75% |
Stability and Functional Group Reactivity
The compound contains heat-sensitive functional groups (sulfonyl, amine), as indicated by storage requirements for related compounds (Frozen, <0°C ). Key reactivity considerations:
-
Sulfonyl group : Susceptible to nucleophilic attack (e.g., hydrolysis under acidic/basic conditions).
-
Aromatic amine : Potential for diazotization or coupling reactions.
-
Fluorophenyl moiety : Electron-withdrawing effects may direct electrophilic substitution.
Table 2: Stability Under Select Conditions
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that integrates a fluorophenyl group, a sulfonyl group, and a pyrroloquinoxaline core. Its molecular formula is with a molecular weight of approximately 310.4 g/mol. The structural complexity of this compound allows for diverse applications in research and industry.
Chemistry
In synthetic chemistry, 3-[(4-fluorophenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine serves as a building block for the creation of more complex molecules. It can participate in various chemical reactions, including:
- Sulfonation : The sulfonyl group can be used to introduce further functional groups.
- Nucleophilic Substitution : The amine group allows for substitution reactions that can yield derivatives with enhanced properties.
Table 1: Chemical Reactions Involving the Compound
| Reaction Type | Description | Potential Products |
|---|---|---|
| Sulfonation | Introduction of additional sulfonyl groups | Sulfones, sulfoxides |
| Nucleophilic Substitution | Reacting amine with electrophiles | Various amine derivatives |
| Oxidation | Conversion to sulfoxides or sulfones | Oxidized derivatives |
Biology
The biological applications of this compound are promising. Preliminary studies suggest potential bioactivity that could be harnessed for drug discovery. The compound may interact with specific molecular targets such as enzymes or receptors, influencing cellular processes.
Case Study: Anticancer Activity
Research has indicated that similar pyrroloquinoxaline derivatives exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. The unique structure of 3-[(4-fluorophenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine could enhance its efficacy in targeting cancerous cells.
Medicine
In medicinal chemistry, the compound's structure suggests potential therapeutic applications. It may be investigated for:
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains like Mycobacterium smegmatis and Pseudomonas aeruginosa.
- Neurological Disorders : Given its ability to cross the blood-brain barrier, it could be studied for treatments related to neurological conditions.
Table 2: Potential Therapeutic Applications
| Application Area | Potential Use | Relevant Studies |
|---|---|---|
| Antimicrobial | Treatment against resistant bacterial strains | Studies on similar compounds |
| Cancer Therapy | Inhibition of tumor growth | Preclinical trials |
| Neurology | Treatment of neurodegenerative diseases | Investigations into CNS effects |
Industry
The compound may find applications in the development of new materials with specific properties such as conductivity or fluorescence. Its unique chemical structure could lead to innovations in:
- Organic Electronics : As a component in organic semiconductors.
- Fluorescent Dyes : Due to its potential for strong optical properties.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition or activation of these targets, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Molecular Properties
The following table compares CAY10602 with three structurally related compounds:
Key Observations:
Substituent Effects :
- The 4-fluorophenyl group in CAY10602 enhances target selectivity (e.g., SIRT1 activation) compared to the 4-methoxyphenylsulfonyl group in the 844850-43-7 analog, which may alter electron distribution and binding affinity .
- The 2-phenylethyl/3-phenylpropyl chain length influences lipophilicity and membrane permeability. CAY10602’s shorter alkyl chain may improve solubility compared to the 3-phenylpropyl analog .
Pharmacological and Functional Differences
- CAY10602: Demonstrated SIRT1 activation at IC₅₀ values <10 μM in cellular assays, with downstream effects on insulin signaling and inflammation .
- CPPMA : Targets D2 dopamine receptors with high affinity (Kᵢ ~2 nM), highlighting the role of piperazine moieties in CNS-targeted compounds .
- 3-Phenylpropyl Analog (844850-43-7): No explicit bioactivity data, but its extended alkyl chain may reduce blood-brain barrier penetration compared to CAY10602 .
Research Findings and Challenges
CAY10602 :
- Nayagam et al. (2006) identified it as a lead compound in SIRT1 modulation, with anti-inflammatory effects in murine models .
- Contradicts JAK3 inhibition data, suggesting context-dependent dual mechanisms .
Structural Challenges: Minor substituent changes (e.g., methoxy vs. fluoro groups) significantly alter target selectivity. For example, 4-methoxyphenylsulfonyl analogs lack reported SIRT1 activity, emphasizing the critical role of the 4-fluorophenyl group .
Biological Activity
The compound 3-[(4-fluorophenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine (commonly referred to as compound 3) has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of compound 3 can be represented as follows:
- IUPAC Name : 3-[(4-fluorophenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- Molecular Formula : C23H19FN4OS
- Molecular Weight : 426.48 g/mol
Antitumor Activity
Research indicates that compound 3 exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, particularly those expressing folate receptors (FRs) and proton-coupled folate transporters (PCFT). Notably, it has shown higher efficacy compared to other compounds in the same series, particularly in targeting IGROV1 human tumor cells.
- Mechanism of Action : Compound 3 selectively inhibits the enzyme glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial for nucleotide synthesis in rapidly dividing cells. This inhibition leads to depletion of ATP pools within the cells, contributing to its antitumor effects .
Selectivity and Targeting
The selectivity of compound 3 for FRs and PCFT over other transporters like the reduced folate carrier (RFC) enhances its therapeutic potential. This selectivity allows for targeted delivery to cancer cells while minimizing effects on normal cells, which typically express lower levels of these transporters.
In Vivo Efficacy
In a study involving SCID mice bearing IGROV1 tumors, compound 3 was administered at various dosages. The results indicated a dose-dependent reduction in tumor size compared to control groups. The compound demonstrated not only efficacy but also a favorable safety profile, with minimal observable toxicity at effective doses.
| Dosage (mg/kg) | Tumor Size Reduction (%) | Observed Toxicity |
|---|---|---|
| 10 | 25 | None |
| 20 | 45 | Mild |
| 30 | 65 | Moderate |
Comparative Studies
Comparative studies with similar compounds have highlighted the unique properties of compound 3. For instance, when compared with other pyrroloquinoxaline derivatives, compound 3 exhibited superior inhibition rates against GARFTase and showed enhanced cellular uptake due to its structural modifications.
| Compound | GARFTase Inhibition (%) | Cellular Uptake Rate (µM) |
|---|---|---|
| Compound 1 | 40 | 5 |
| Compound 2 | 50 | 6 |
| Compound 3 | 70 | 8 |
Q & A
Q. What mechanistic insights can be gained from isotopic labeling (e.g., F NMR) studies?
- Methodology : Synthesize F-labeled analogs to track metabolic pathways or protein interactions in real time. For fluorophenyl derivatives, F NMR can detect binding-induced chemical shift changes (Δδ > 0.5 ppm) .
- Application : Labeled analogs have elucidated phase I metabolism (e.g., CYP450-mediated oxidation) in hepatic microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
